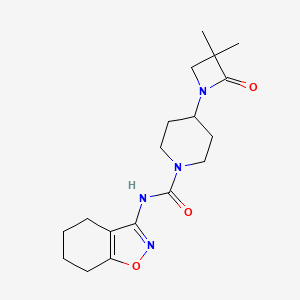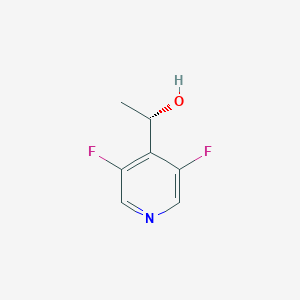![molecular formula C27H21F3N2O3 B2491574 (2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 956923-16-3](/img/structure/B2491574.png)
(2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one” is a synthetic organic molecule that belongs to the class of pyrazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more scalable and efficient methods, such as:
Continuous flow reactors: To ensure consistent reaction conditions and high yield
Catalysts: To enhance reaction rates and selectivity
Purification: Techniques like crystallization, distillation, or chromatography to obtain pure product
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, pyrazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This compound may exhibit similar activities and can be used in drug discovery and development.
Medicine
In medicine, compounds with similar structures have been investigated for their therapeutic potential in treating diseases such as cancer, diabetes, and neurodegenerative disorders. This compound may serve as a lead compound for developing new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of this compound depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary based on the specific application and biological system.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
- (2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of trifluoromethyl and dimethoxyphenyl groups. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F3N2O3/c1-34-24-14-12-19(16-25(24)35-2)26-20(17-32(31-26)22-9-4-3-5-10-22)11-13-23(33)18-7-6-8-21(15-18)27(28,29)30/h3-17H,1-2H3/b13-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOQVCFCKYSBSG-QBFSEMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\C(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)propan-1-one](/img/structure/B2491492.png)

![N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2491495.png)
![Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2491497.png)
![1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B2491498.png)
![2-[(2-chloro-4,6-dimethylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2491499.png)
![methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]amino}benzenecarboxylate](/img/structure/B2491500.png)
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2491502.png)


![4,4-diethyl-5-methylidene-N-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B2491508.png)
![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2491510.png)


